Chromoionophore IX
Overview
Description
Chromoionophore IX, also known as 4-Dibutylamino-4′-(trifluoroacetyl)stilbene or ETH 4003, is a fluorescent ligand . It can interact with specific alcohols, resulting in a change in fluorescence as well as absorbance . It can be used for the preparation of optical sensors .
Molecular Structure Analysis
The empirical formula for Chromoionophore IX is C24H28F3NO . Its molecular weight is 403.48 . The SMILES string for Chromoionophore IX is CCCCN(CCCC)c1ccc(\\C=C\\c2ccc(cc2)C(=O)C(F)(F)F)cc1
.
Physical And Chemical Properties Analysis
Chromoionophore IX is a highly lipophilic pH indicator . It is known to be pH-dependent and usually operated in a passive mode . The sensors must exhibit not only excellent chemical selectivity but also the ability to eliminate the optical background interference such as autofluorescence and light scattering .
Scientific Research Applications
Composition of Ion-Selective Electrode and Optode Membranes : Chromoionophores, including Chromoionophore IX, are utilized in ion-selective membranes, which are essential components of chemical sensors. However, the stability of these compounds, particularly in the presence of certain light conditions and anions, is a concern that impacts their effectiveness in sensors (Langmaier & Lindner, 2005).
Spectropotentiometry for Imaging Concentration Profiles : Spectropotentiometric imaging techniques have been developed using chromoionophores like Chromoionophore IX. This method allows for the in-situ imaging of concentration profiles in ion-selective membranes, providing insights into transport processes and ion interference (Schneider et al., 1996).
Signal Control in Sensory Materials : Chromoionophore-based calix[4]crowns demonstrate an 'off-on-off' signaling action for metal cationic inputs, which is valuable for molecular information processing and the design of new sensory materials (Kubo, Obara, & Tokita, 1999).
Development of New Dyes for Integrated Optical Sensors : Researchers have developed new chromoionophores aimed at NIR applications, making them suitable for use in monolithically integrated optical sensors. This development indicates a potential for improved optode membranes in sensing applications (Citterio, Rásonyi, & Spichiger, 1996).
Formation of Monomolecular Layers at Interfaces : Studies on chromoionophore I (ETH 5294) show its ability to form monolayers at the air/water interface, suggesting potential applications in creating densely packed protein arrays and other nanotechnological applications (Ishii, 2009).
Anion Sensing via Hydrogen Bonding : Chromoionophores have been investigated for their ability to detect anions through colorimetric determination in solutions, enhancing the understanding and design of anion receptors in various media (Nishizawa, Kato, Hayashita, & Teramae, 1998).
Uranyl Ion-Sensitive Chromoionophores : Specific chromoionophores have been developed for the selective detection of UO22+ ions, demonstrating significant potential in optical sensing for environmental and safety applications (Kubo, Maeda, Nakamura, & Tokita, 1994).
Future Directions
Recent advances aim to renovate the chromoionophores and detection modes to overcome the pH cross-response and to eliminate the background optical interference . Topics include sensors based on solvatochromic dyes, alternative chromoionophores, photoswitchable sensors, upconverting nanoparticles, luminescence decay time, and others . Another promising direction is the development of wearable chemical sensors, where Chromoionophore IX could be used for monitoring sweat composition .
properties
IUPAC Name |
1-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3NO/c1-3-5-17-28(18-6-4-2)22-15-11-20(12-16-22)8-7-19-9-13-21(14-10-19)23(29)24(25,26)27/h7-16H,3-6,17-18H2,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWDIHBWRAWRHS-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421749 | |
Record name | Chromoionophore IX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromoionophore IX | |
CAS RN |
192190-91-3 | |
Record name | Chromoionophore IX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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